Cas no 2680824-00-2 (tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate)

Tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key structural features include a Boc-protected piperidine ring and an iodinated triazole moiety, which facilitate further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings. The Boc group enhances solubility and stability, while the iodine atom serves as a reactive handle for selective modifications. This compound is valued for its compatibility with diverse reaction conditions and its role in constructing complex heterocyclic frameworks. Its well-defined reactivity profile makes it a useful building block for medicinal chemistry and material science applications.
tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate structure
2680824-00-2 structure
Product Name:tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
CAS No:2680824-00-2
MF:C12H19IN4O2
MW:378.209334611893
CID:6479298
PubChem ID:165933189
Update Time:2025-06-08

tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
    • 2680824-00-2
    • EN300-28301603
    • Inchi: 1S/C12H19IN4O2/c1-12(2,3)19-11(18)16-6-4-5-9(8-16)17-10(13)7-14-15-17/h7,9H,4-6,8H2,1-3H3
    • InChI Key: DAGBWUXVYAZCMN-UHFFFAOYSA-N
    • SMILES: IC1=CN=NN1C1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 378.05527g/mol
  • Monoisotopic Mass: 378.05527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 60.2Ų

tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: A Comprehensive Overview

tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, also known by its CAS number 2680824-00-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. The molecule consists of a piperidine ring substituted with a tert-butyl carboxylate group and a 5-iodo-1H-1,2,3-triazole moiety, which contributes to its versatile reactivity and functional diversity.

The synthesis of tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methodologies have enabled more efficient routes to this compound, leveraging transition metal catalysts such as palladium or copper complexes. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.

The structural integrity of this compound is further underscored by its ability to participate in various click chemistry reactions. The presence of the triazole ring introduces a platform for further functionalization, enabling the creation of complex molecular architectures. For instance, the iodine substituent on the triazole ring can serve as a leaving group in nucleophilic substitution reactions, facilitating the incorporation of diverse functional groups into the molecule.

In terms of biological activity, tert-butyl 3-(5-iodo-1H-1,2,3-triazol-1-y) has shown promise in preliminary studies as a potential lead compound for drug discovery. Its ability to modulate key biological targets, such as kinases or G-protein coupled receptors (GPCRs), has been explored in recent research efforts. Moreover, the compound's lipophilic nature and structural flexibility make it an attractive candidate for optimizing pharmacokinetic properties in drug design.

The application of CAS 2680824-based compounds extends beyond pharmacology into materials science. For example, researchers have investigated its use as a precursor for constructing advanced materials with tailored mechanical and electronic properties. The incorporation of this compound into polymer matrices has demonstrated enhanced mechanical strength and thermal stability, suggesting its potential use in high-performance materials.

Recent studies have also highlighted the role of tert-butyl 3-(5-iOdo...) in click chemistry-based assembly processes. By exploiting the reactivity of its triazole ring, scientists have developed novel strategies for constructing supramolecular assemblies and nanomaterials with unprecedented precision. These findings underscore the compound's versatility and its growing importance in modern chemical research.

In conclusion, tert-butyl 3-(5-iOdo...) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. As research continues to uncover new facets of this compound's potential, it is poised to play an increasingly significant role in both academic and industrial settings.

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